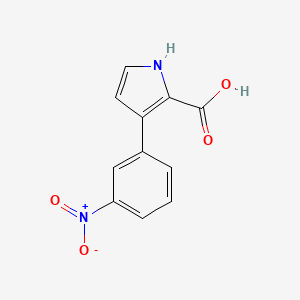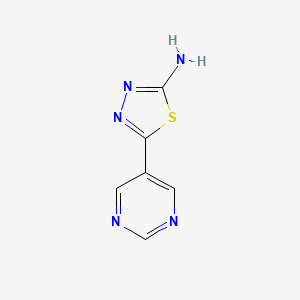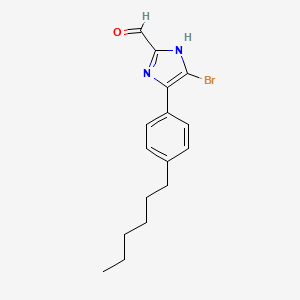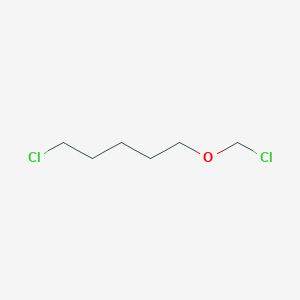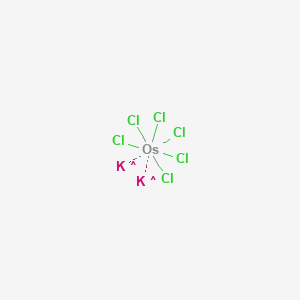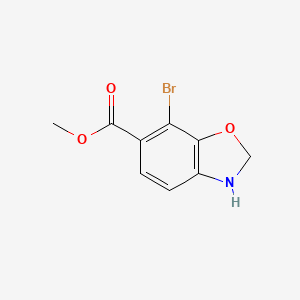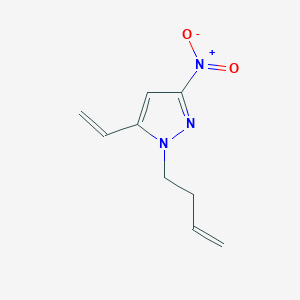
1-(3-Buten-1-yl)-3-nitro-5-vinyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32662037 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of MFCD32662037 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and automated systems could enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
MFCD32662037 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of MFCD32662037 include oxidizing agents, reducing agents, and various nucleophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperature, pressure, and pH levels.
Major Products Formed
The major products formed from the reactions of MFCD32662037 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
MFCD32662037 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and pathways.
Medicine: Researchers are exploring its potential therapeutic applications, such as its ability to interact with specific molecular targets in the body.
Industry: MFCD32662037 is used in the development of new materials and chemical products, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of MFCD32662037 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies on its mechanism of action are ongoing, aiming to elucidate the exact molecular interactions and pathways involved.
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-but-3-enyl-5-ethenyl-3-nitropyrazole |
InChI |
InChI=1S/C9H11N3O2/c1-3-5-6-11-8(4-2)7-9(10-11)12(13)14/h3-4,7H,1-2,5-6H2 |
InChI Key |
KOHNDVHTUPXCAP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCN1C(=CC(=N1)[N+](=O)[O-])C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![TfaNH(-2d)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13706370.png)
